(E)-Hept-3-enyl acetate

Description

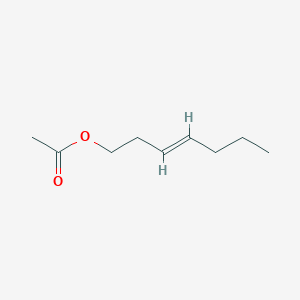

Structure

2D Structure

3D Structure

Properties

CAS No. |

1576-77-8 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

[(E)-hept-3-enyl] acetate |

InChI |

InChI=1S/C9H16O2/c1-3-4-5-6-7-8-11-9(2)10/h5-6H,3-4,7-8H2,1-2H3/b6-5+ |

InChI Key |

AAYIYWGTGAUKQY-AATRIKPKSA-N |

SMILES |

CCCC=CCCOC(=O)C |

Isomeric SMILES |

CCC/C=C/CCOC(=O)C |

Canonical SMILES |

CCCC=CCCOC(=O)C |

density |

0.885-0.887(d20/4) |

Other CAS No. |

1576-78-9 1576-77-8 |

physical_description |

colourless liquid |

solubility |

soluble in alcohol, fixed oils; insoluble in wate |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of E Hept 3 Enyl Acetate

Identification and Distribution in Biological Systems

The presence of (E)-Hept-3-enyl acetate (B1210297) and its related compounds spans a variety of organisms, highlighting its role in biological processes.

Occurrence as a Secondary Metabolite in Organisms

(E)-Hept-3-enyl acetate is classified as a secondary metabolite. hmdb.ca These are organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism but often play a role in defense mechanisms or as signaling molecules. Plant-based secondary metabolites, in particular, have been a significant source for drug discovery. rsc.org

Presence of Related Unsaturated Esters in Flora and Fungi

Unsaturated esters are prevalent in the biological world, contributing to the aromas and physiological activities of many plants and fungi.

In Flora: Many plants produce a diverse array of volatile organic compounds, including unsaturated esters, which contribute to their characteristic scents. researchgate.net For instance, unsaturated fatty acids and their derivatives are crucial components of plant defense systems against various stressors. frontiersin.org Higher plants commonly produce 18-carbon unsaturated fatty acids like oleic acid, linoleic acid, and α-linolenic acid. frontiersin.org The essential oils of various plants, including those from the Pinus genus, are rich in terpenes and their derivatives, which include ester functionalities. rsc.org Research on the antifungal properties of unsaturated fatty acids has shown their potential as crop protection agents. cdnsciencepub.com

In Fungi: Fungi also synthesize a variety of lipids, including unsaturated fatty acids in both free and esterified forms. nih.gov These compounds can play a role in processes like lignin (B12514952) degradation by white rot basidiomycetes. nih.gov Studies have demonstrated the antifungal activity of fatty acid methyl esters derived from vegetable oils against various pathogenic fungi, including species of Candida and Paracoccidioides. scielo.breuropeanreview.org

A variety of unsaturated esters found in nature are detailed in the table below.

| Compound Name | Natural Source(s) |

| Methyl Oleate | Vegetable Oils |

| Methyl Linoleate | Vegetable Oils |

| Methyl Palmitate | Vegetable Oils |

| Methyl Stearate | Vegetable Oils |

| Oleic Acid | Plants, Fungi |

| Linoleic Acid | Plants, Fungi |

| α-Linolenic Acid | Plants |

| Ricinoleic Acid | Castor Plant (Ricinus communis) |

Detection as an Endogenous Compound in Biological Metabolomes

This compound has been identified as an endogenous compound within the human metabolome, specifically detected in blood plasma. ebi.ac.uk The Human Metabolome Database (HMDB) lists it as HMDB0037618. hmdb.ca The study of metabolomes, the complete set of small-molecule chemicals found within a biological sample, is a powerful tool for understanding the biochemical processes of an organism. technologynetworks.com

Advanced Techniques for Isolation and Enrichment from Natural Sources

The isolation of volatile compounds like this compound from complex natural matrices requires specialized techniques to ensure high purity and yield.

Chromatographic Separation Protocols for Volatile Organic Compounds (VOCs)

Gas chromatography (GC) is a cornerstone technique for the separation and analysis of volatile organic compounds. mdpi.comnih.gov It is often coupled with mass spectrometry (GC-MS) for definitive identification of the separated components. technologynetworks.commdpi.comnih.gov

Key aspects of chromatographic separation for VOCs include:

Sample Introduction: Techniques like headspace sampling, solid-phase microextraction (SPME), and purge and trap are used to introduce volatile analytes into the GC system. researchgate.netresearchgate.net

Separation: The GC column, with its specific stationary phase, separates compounds based on their boiling points and affinities for the phase. nih.gov

Detection: Mass spectrometry provides detailed structural information, allowing for the identification of individual compounds. mdpi.comnih.gov

Recent advancements have led to the development of miniaturized and portable GC systems for real-time monitoring of VOCs. technologynetworks.com

Solvent Extraction and Distillation Methods

Solvent extraction and distillation are fundamental techniques for the initial isolation of volatile compounds from plant and other biological materials. researchgate.netnumberanalytics.com

Solvent Extraction: This method involves the use of an organic solvent, such as hexane (B92381) or ethanol, to dissolve volatile oils from the plant matrix. numberanalytics.comberkeley.edu Techniques like maceration and Soxhlet extraction are commonly employed. numberanalytics.comnih.gov The choice of solvent is critical and depends on the polarity of the target compounds. researchgate.net A key advantage of solvent extraction is its ability to yield higher quantities of extract compared to distillation methods. numberanalytics.com

Distillation: Distillation separates compounds based on differences in their volatilities. muohio.edu

Steam Distillation: This is one of the most common methods for extracting essential oils from plant materials. researchgate.netnumberanalytics.com Steam is passed through the plant material, causing the volatile compounds to vaporize. The vapor is then condensed and collected. researchgate.netnih.gov

Vacuum Distillation: This technique is employed for compounds that are sensitive to high temperatures. muohio.eduepa.gov By reducing the pressure, the boiling points of the compounds are lowered, preventing their degradation. muohio.eduacs.org

Simultaneous Distillation-Extraction (SDE): This method combines distillation and solvent extraction into a single process, offering high efficiency in isolating volatile components. walshmedicalmedia.com

The table below summarizes various extraction and distillation techniques.

| Method | Principle | Applications |

| Solvent Extraction | Dissolving target compounds in a suitable solvent. numberanalytics.com | Extraction of a wide range of compounds, including those not suitable for steam distillation. numberanalytics.comnih.gov |

| Steam Distillation | Vaporizing volatile compounds with steam. researchgate.netnih.gov | Extraction of essential oils from herbs and flowers. numberanalytics.comnih.gov |

| Vacuum Distillation | Lowering the boiling point of compounds by reducing pressure. muohio.edu | Isolation of heat-sensitive volatile compounds. muohio.eduepa.gov |

| Simultaneous Distillation-Extraction (SDE) | Combining distillation and solvent extraction. walshmedicalmedia.com | Efficient recovery of volatile compounds from complex matrices. walshmedicalmedia.com |

Chemical Synthesis, Stereocontrol, and Derivatization of E Hept 3 Enyl Acetate

Evolution of Synthetic Strategies for Unsaturated Acetates

The synthesis of unsaturated acetates, a class of organic compounds with significant applications in various fields, has undergone considerable evolution. Early methods often involved multi-step processes with limited control over stereochemistry. However, the demand for stereochemically pure isomers, particularly for applications in flavor, fragrance, and pheromone synthesis, has driven the development of more sophisticated and efficient synthetic strategies. These modern approaches prioritize high stereoselectivity, atom economy, and the use of milder reaction conditions.

Stereoselective and Stereospecific Approaches to (E)-Hept-3-enyl Acetate (B1210297)

The synthesis of (E)-Hept-3-enyl acetate with high stereochemical purity is crucial for its designated applications. Various stereoselective and stereospecific methods have been developed to achieve this. These methods often employ transition metal catalysts or enzymatic transformations to control the geometry of the double bond. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, have been utilized to construct the carbon-carbon double bond with a high degree of stereocontrol. Additionally, enzymatic resolutions and asymmetric catalysis have emerged as powerful tools for obtaining enantiomerically enriched unsaturated acetates.

Application of Modified Knoevenagel Condensation in Ester Synthesis

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that involves the reaction of an active methylene compound with an aldehyde or ketone. wikipedia.org Modifications of this reaction have expanded its utility in organic synthesis, including the preparation of unsaturated esters. The Doebner modification, for example, utilizes pyridine as a solvent and often involves a decarboxylation step when a carboxylic acid is present in the active methylene compound. wikipedia.orgorganic-chemistry.org This modification can be adapted for the synthesis of α,β-unsaturated esters. In a typical procedure, an aldehyde is reacted with a malonic acid derivative in the presence of a base like piperidine or pyridine. youtube.com The initial condensation product can then be further transformed to yield the desired unsaturated acetate. The choice of reactants and reaction conditions is critical for controlling the stereoselectivity of the double bond formation.

| Reaction | Reactants | Catalyst/Solvent | Product | Key Feature |

| Knoevenagel Condensation | Aldehyde/Ketone + Active Methylene Compound | Weak Base | α,β-unsaturated compound | C-C bond formation |

| Doebner Modification | Aldehyde + Malonic Acid | Pyridine | α,β-unsaturated acid | Condensation followed by decarboxylation |

Utilization of Enynyl Acetates as Precursors in Organic Transformations

Enynyl acetates are versatile synthetic intermediates that can be used to construct a variety of organic molecules. jst.go.jpnih.gov These compounds contain both a double and a triple bond, providing multiple sites for chemical modification. Deacetylation of enynyl acetates under basic conditions can generate reactive allenyl ketones. jst.go.jpnih.gov These intermediates can then undergo further reactions, such as 1,4-addition of nucleophiles, to produce β,γ-unsaturated ketones. jst.go.jp Furthermore, enynyl acetates can participate in metal-catalyzed cyclization reactions to form substituted furans and other heterocyclic compounds. acs.orgmdpi.com The stereochemistry of the double bond in the enynyl acetate precursor can influence the stereochemical outcome of these transformations.

Catalytic Methodologies for the Preparation of this compound and Analogues

Catalytic methods have become indispensable in the synthesis of this compound and its analogues due to their efficiency, selectivity, and potential for greener chemical processes. These methodologies often involve the use of transition metals, organocatalysts, or enzymes to facilitate the desired transformations under mild conditions.

Transition Metal-Catalyzed Reactions

Transition metal catalysis plays a pivotal role in the stereoselective synthesis of unsaturated esters. Palladium-catalyzed reactions are particularly prominent in this area. For example, the coupling of haloalkynes with allyl acetate, catalyzed by a palladium complex, can afford (Z)-β-haloenol acetates with high regio- and stereoselectivity. mdpi.com These intermediates can be further manipulated to yield the desired (E)-alkenyl acetates. Other transition metals, such as rhodium, have been employed in the asymmetric hydrogenation of unsaturated esters to produce chiral saturated esters. mdpi.com

| Catalyst System | Reactants | Product | Key Feature |

| Pd(OAc)₂ / 4,4'-dimethoxy-2,2'-bipyridine | Haloalkyne + Allyl acetate | (Z)-β-haloenol acetate | High regio- and stereoselectivity |

| Rhodium(I) / Chiral phosphine-phosphite ligands | Unsaturated ester | Chiral saturated ester | Asymmetric hydrogenation |

Organocatalytic and Biocatalytic Synthesis

In recent years, organocatalysis and biocatalysis have gained significant attention as sustainable alternatives to metal-based catalysis. nih.gov Organocatalysis utilizes small organic molecules to catalyze reactions, often with high enantioselectivity. nih.gov While specific applications to this compound are still emerging, the principles of organocatalysis, such as iminium and enamine activation, hold promise for the development of new synthetic routes.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages, including high selectivity, mild reaction conditions, and environmental compatibility. nih.gov Lipases, for instance, are commonly used for the enzymatic resolution of racemic alcohols and esters, which can be a key step in the synthesis of optically active unsaturated acetates. The development of new enzymes and the engineering of existing ones are expanding the scope of biocatalysis in organic synthesis. nih.gov

Derivatization and Analogue Synthesis for Mechanistic and Biological Studies

The synthesis of derivatives and analogues of this compound is crucial for probing the molecular basis of its biological activity and for conducting structure-activity relationship (SAR) studies. These investigations involve the systematic modification of the parent molecule to understand how changes in its geometry, chain length, and functional groups affect its interactions with biological targets, such as insect pheromone receptors.

Synthesis of Geometric Isomers and Homologues [(Z)-Hept-3-enyl Acetate, other chain lengths]

The biological specificity of olefinic compounds, particularly insect pheromones, is often highly dependent on the geometry of the double bond and the length of the carbon chain. Therefore, the synthesis of geometric isomers and homologues of this compound is a primary objective in chemical ecology and pest management research.

The synthesis of the (Z)-isomer, (Z)-Hept-3-enyl acetate, and other chain-length homologues often requires stereoselective methods to ensure high isomeric purity, as even small amounts of the "wrong" isomer can be inactive or even inhibitory.

One of the most powerful and widely used methods for the stereoselective synthesis of (Z)-alkenes is the Wittig reaction . organic-chemistry.orgmasterorganicchemistry.com This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone. For the synthesis of (Z)-alkenyl acetates, non-stabilized ylides are typically employed, as they predominantly yield the (Z)-isomer. organic-chemistry.org

The general strategy for synthesizing (Z)-Hept-3-enyl acetate via the Wittig reaction would involve the reaction of a propyl-triphenylphosphonium ylide with a 4-acetoxybutanal derivative. The ylide is generated in situ by treating the corresponding phosphonium salt with a strong base, such as n-butyllithium. masterorganicchemistry.com

| Reactant 1 | Reactant 2 | Key Reagents | Predominant Product | Stereoselectivity |

| Propyltriphenylphosphonium bromide | 4-Acetoxybutanal | n-Butyllithium (n-BuLi) | (Z)-Hept-3-enyl acetate | High (Z)-selectivity |

| Butyltriphenylphosphonium bromide | 3-Acetoxypropanal | Sodium amide (NaNH2) | (Z)-Hept-3-enyl acetate | High (Z)-selectivity |

This table illustrates synthetic routes to (Z)-Hept-3-enyl acetate via the Wittig reaction, a method known for its ability to produce (Z)-alkenes with high stereoselectivity from non-stabilized ylides.

The synthesis of homologues of (E)- and (Z)-Hept-3-enyl acetate with different chain lengths (e.g., hexenyl, octenyl acetates) can be achieved by modifying the starting materials in the Wittig reaction or other synthetic routes. For instance, to synthesize a C6 homologue like (Z)-Hex-3-enyl acetate, one could use an ethyl-triphenylphosphonium ylide instead of a propyl ylide. Conversely, for a C8 homologue, a butyl ylide would be employed.

Enzymatic methods, such as transesterification using lipases, have also been successfully applied to the synthesis of related compounds like (Z)-3-hexen-1-yl acetate. researchgate.net This bio-organic approach offers a green alternative to traditional chemical synthesis and can exhibit high selectivity. The synthesis of (Z)-3-hexen-1-yl acetate has been achieved with high yields using crude acetone powders of lipases from various plant seedlings, such as rapeseed. researchgate.net

| Homologue | Carbon Chain Length | Potential Synthetic Method | Key Reactants |

| (Z)-Hex-3-enyl acetate | C6 | Wittig Reaction | Ethyltriphenylphosphonium bromide + 3-Acetoxypropanal |

| (Z)-Hept-3-enyl acetate | C7 | Wittig Reaction | Propyltriphenylphosphonium bromide + 3-Acetoxypropanal |

| (Z)-Oct-3-enyl acetate | C8 | Wittig Reaction | Butyltriphenylphosphonium bromide + 3-Acetoxypropanal |

This table outlines the synthesis of various (Z)-alkenyl acetate homologues by modifying the alkyl chain length of the phosphonium salt in the Wittig reaction.

Functional Group Transformations and Structural Modifications

To further investigate the structure-activity relationships of this compound, various functional group transformations and structural modifications can be introduced. These modifications can alter the molecule's polarity, size, and electronic properties, providing insights into the requirements for biological activity.

The acetate functional group is a common target for modification. It can be hydrolyzed to the corresponding alcohol, (E)-Hept-3-en-1-ol, which can then be re-esterified with different carboxylic acids to generate a library of analogues with varying ester chain lengths (e.g., propionate, butyrate). This helps to determine the optimal size and lipophilicity of the ester group for biological recognition.

Furthermore, the ester oxygen can be replaced with other heteroatoms, such as sulfur (to form a thioacetate) or nitrogen (to form an amide), to probe the importance of the oxygen atom in hydrogen bonding or coordination with a receptor.

The double bond is another key feature for modification. Its position can be shifted along the carbon chain to investigate the importance of its location for activity. Epoxidation of the double bond would yield (E)-3,4-epoxyheptyl acetate, a modification that introduces a polar, three-membered ring and eliminates the planarity of the double bond. This can help to understand the spatial requirements of the receptor.

Other functional groups can be introduced at various positions on the carbon chain. For example, a hydroxyl or keto group could be introduced to increase polarity and the potential for hydrogen bonding. Silylated groups can also be strategically introduced to alter the lipophilicity and metabolic stability of the compound. mdpi.com The introduction of alkyl groups can also influence the molecule's hydrophobicity and binding affinity.

| Modification Type | Example Derivative | Rationale for Synthesis | Potential Synthetic Route |

| Ester Homologation | (E)-Hept-3-enyl propionate | Investigate effect of ester chain length on activity | Esterification of (E)-Hept-3-en-1-ol with propionyl chloride |

| Heteroatom Substitution | (E)-Hept-3-enyl thioacetate | Probe the role of the ester oxygen | Reaction of (E)-Hept-3-en-1-ol with thioacetic acid |

| Double Bond Modification | (E)-3,4-Epoxyheptyl acetate | Assess the importance of the planar double bond | Epoxidation of this compound with m-CPBA |

| Introduction of Polar Group | (E)-6-Hydroxyhept-3-enyl acetate | Study the effect of increased polarity | Hydroboration-oxidation of a suitable precursor |

This table provides examples of functional group transformations and structural modifications of this compound, the rationale behind these modifications for SAR studies, and potential synthetic approaches.

The synthesis and biological evaluation of these and other analogues are essential for building a comprehensive understanding of the structural requirements for the biological activity of this compound and for the design of more potent and selective analogues for applications in areas such as pest management.

Advanced Analytical Chemistry of E Hept 3 Enyl Acetate

Chromatographic-Mass Spectrometric Techniques for Detection and Quantification

Chromatography coupled with mass spectrometry provides the cornerstone for the separation, detection, and quantification of (E)-Hept-3-enyl acetate (B1210297) from various matrices.

Gas chromatography-mass spectrometry (GC-MS) is a principal technique for the analysis of volatile compounds like (E)-Hept-3-enyl acetate. The compound is first separated from other components in a mixture based on its volatility and interaction with the stationary phase of a capillary column. Following separation, it is ionized, typically by electron impact (EI), and the resulting charged fragments are separated by their mass-to-charge ratio (m/z) to produce a characteristic mass spectrum.

Predicted Key Fragmentation Ions for this compound:

| m/z | Predicted Fragment |

|---|---|

| 156 | [C₉H₁₆O₂]⁺ (Molecular Ion) |

| 114 | [M - C₂H₂O]⁺ |

| 96 | [M - CH₃COOH]⁺ |

| 67 | [C₅H₇]⁺ |

This table is based on predicted fragmentation patterns for esters and may not represent actual experimental data.

For unequivocal structural confirmation, high-resolution mass spectrometry (HRMS) is indispensable. HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent ion and its fragments. This level of accuracy is crucial in distinguishing between isobaric compounds (compounds with the same nominal mass but different elemental formulas).

When coupled with GC, HRMS can provide an accurate mass for the this compound molecular ion. The experimentally determined mass would be compared to the theoretical exact mass to confirm its elemental composition.

Theoretical Exact Mass of this compound:

| Formula | Theoretical Exact Mass (Da) |

|---|

This table presents the theoretical exact mass calculated from the elemental composition.

Spectroscopic Characterization Techniques for Stereochemical Elucidation

Spectroscopic techniques are vital for confirming the functional groups present in this compound and, most importantly, for elucidating its stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating between the (E) and (Z) stereoisomers of heptenyl acetate. The chemical shifts (δ) and coupling constants (J) of the vinylic protons are particularly diagnostic.

In the ¹H NMR spectrum, the protons on the double bond (H-3 and H-4) of the (E)-isomer are expected to exhibit a larger coupling constant (typically in the range of 12-18 Hz) compared to the (Z)-isomer (typically 6-12 Hz). The chemical shifts of the allylic protons (H-2 and H-5) will also differ between the two isomers.

¹³C NMR spectroscopy can also aid in stereoisomer differentiation. The chemical shifts of the carbon atoms of the double bond and the allylic carbons are sensitive to the stereochemistry of the double bond.

Predicted ¹H NMR Chemical Shifts and Coupling Constants for the Vinylic Protons of Heptenyl Acetate Isomers:

| Isomer | Proton | Predicted Chemical Shift (ppm) | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| (E) | H-3 | ~5.4-5.6 | ~15 |

| (E) | H-4 | ~5.4-5.6 | ~15 |

| (Z) | H-3 | ~5.3-5.5 | ~10 |

This table provides predicted values based on typical ranges for similar structures and is intended for illustrative purposes.

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in a molecule. For this compound, the key absorptions are from the ester carbonyl group (C=O), the carbon-carbon double bond (C=C), and the C-O bonds of the ester. The trans-configuration of the double bond also gives rise to a characteristic out-of-plane bending vibration.

Characteristic IR Absorption Frequencies for this compound:

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (ester) | Stretch | ~1740 |

| C=C (alkene) | Stretch | ~1670 |

| C-O (ester) | Stretch | ~1240 and ~1050 |

This table is based on typical IR absorption ranges for the respective functional groups.

Advanced Methods for Trace Analysis in Complex Biological and Environmental Matrices

Detecting and quantifying this compound in complex samples such as biological fluids, plant tissues, or environmental samples often requires pre-concentration techniques to enhance sensitivity.

Solid-Phase Microextraction (SPME) is a solvent-free extraction technique that is well-suited for the analysis of volatile compounds. In headspace SPME (HS-SPME), a fused silica fiber coated with a stationary phase is exposed to the vapor phase above the sample. Volatile analytes, including this compound, partition onto the fiber, which is then directly introduced into the injector of a GC-MS for thermal desorption and analysis. nih.govmdpi.com The choice of fiber coating is critical and depends on the polarity of the target analyte.

Stir Bar Sorptive Extraction (SBSE) is another sensitive and solventless technique for the extraction of organic compounds from aqueous matrices. A magnetic stir bar coated with a thick layer of polydimethylsiloxane (PDMS) is stirred in the sample, allowing for the extraction of analytes. ubc.ca The stir bar is then thermally desorbed in a GC-MS system. SBSE offers a larger volume of extraction phase compared to SPME, often resulting in higher recovery and lower detection limits.

These advanced extraction methods, coupled with GC-MS or GC-HRMS, provide the necessary sensitivity and selectivity for the trace analysis of this compound in challenging matrices, which is crucial for applications in flavor and fragrance research, environmental monitoring, and metabolomics.

Biological and Ecological Roles of E Hept 3 Enyl Acetate

Role as Chemical Signals in Interspecies Interactions

Chemical signaling is a fundamental aspect of how organisms interact with their environment and each other. Volatile organic compounds (VOCs), including esters like (E)-Hept-3-enyl acetate (B1210297), play a crucial role in mediating these interactions.

Acetate esters are common components of insect sex pheromones, which are chemical signals used to attract mates. While (E)-Hept-3-enyl acetate has not been definitively identified as a primary pheromone for a specific species, the prevalence of similar unsaturated acetates in pheromone blends suggests its potential for such activity.

For instance, the sex pheromone of the tea pest Helopeltis cinchonae consists of hexyl (3R)-3-acetoxybutyrate and (5R)-1-acetoxy-5-butyroxyhexane. nih.gov Field trapping studies have shown that a specific blend of these two compounds is highly effective at attracting male moths. nih.gov Similarly, the sex pheromone of the clearwing moth, Synanthedon bicingulata, is a blend of (E,Z)-3,13-octadecadienyl acetate and (Z,Z)-3,13-octadecadienyl acetate. researchgate.net The precise ratio of these isomers is critical for optimal attraction of male moths. researchgate.net

These examples highlight the specificity of pheromonal communication, where subtle variations in chemical structure and isomeric ratios can have significant impacts on biological activity. The structural similarities between this compound and known pheromone components suggest that it could potentially act as a synergist or antagonist in the pheromone blends of certain arthropod species.

Table 1: Examples of Acetate Esters in Arthropod Pheromone Blends

| Species | Pheromone Component(s) | Role |

|---|---|---|

| Helopeltis cinchonae | Hexyl (3R)-3-acetoxybutyrate and (5R)-1-acetoxy-5-butyroxyhexane | Sex pheromone |

| Synanthedon bicingulata | (E,Z)-3,13-octadecadienyl acetate and (Z,Z)-3,13-octadecadienyl acetate | Sex pheromone |

| Oriental Fruit Moth (Cydia molesta) | (Z)-8-dodecenyl acetate | Major sex pheromone component |

| European Grapevine Moth (Lobesia botrana) | (E,Z)-7,9-dodecadienyl acetate | Major sex pheromone component |

Allelopathy refers to the chemical inhibition of one organism by another, and the compounds responsible for this are known as allelochemicals. researchgate.net These are often secondary metabolites that can have both inhibitory and stimulatory effects on surrounding organisms. researchgate.net Plants release a wide array of volatile organic compounds that mediate interactions with other plants, microbes, and insects. nih.gov

Several studies have identified various esters, terpenes, and phenolic compounds as potent allelochemicals. researchmap.jp For example, the leaves of Aegle marmelos contain compounds such as trans-cinnamic acid and (E)-4-hydroxycinnamic acid methyl ester, which have been shown to inhibit the growth of other plant species. mdpi.com While direct research on this compound as an allelochemical is not available, its nature as a volatile ester suggests it could participate in such interactions.

In plant-insect communication, volatile compounds can act as signals to attract pollinators, repel herbivores, or even attract the natural enemies of herbivores. nih.gov For instance, when attacked by herbivores, many plants release a blend of volatiles that can attract parasitic wasps or predatory mites to the site of damage.

Broader Biological Activities of Unsaturated Esters in Model Systems

Beyond their role as signaling molecules, unsaturated esters and related compounds can exhibit a range of other biological activities, including antimicrobial and antioxidant properties.

Research has shown that various natural lipids and their derivatives possess antimicrobial properties. The antimicrobial activity of these compounds is often influenced by their chemical structure, such as the length of the carbon chain and the degree of unsaturation.

While specific studies on the antimicrobial effects of this compound are limited, the broader class of unsaturated fatty acids and their esters has been investigated. Generally, unsaturated fatty acids are considered more potent antimicrobial agents than their saturated counterparts.

Table 2: Antimicrobial Activity of Selected Natural Compounds

| Compound/Extract | Target Organism(s) | Observed Effect |

|---|---|---|

| Humulus scandens root extracts | Alternanthera philoxeroides | Inhibition of growth |

| Aegle marmelos leaf compounds | Lepidium sativum, Echinochloa crusgalli | Inhibition of growth |

| trans-Cinnamic acid derivatives | Bacteria and Fungi | Antifungal and antibacterial activity |

Antioxidants are molecules that can inhibit the oxidation of other molecules, thereby preventing cellular damage from oxidative stress. Many natural products, including those found in plants, exhibit significant antioxidant activity.

Phenolic compounds, such as those found in the leaves of Aegle marmelos, are well-known for their antioxidant properties. mdpi.com Similarly, various components of essential oils have demonstrated the ability to scavenge free radicals. The potential antioxidant activity of this compound would likely be influenced by its ability to donate a hydrogen atom or stabilize free radicals, though this has not been extensively studied.

Metabolomic Profiling and Identification of Endogenous Functions

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. This approach can be used to identify and quantify the complete set of metabolites in a biological sample, providing a snapshot of the organism's physiological state.

The identification of endogenous biomarkers for various biological processes is a key application of metabolomics. doaj.orgbohrium.com For example, metabolomic studies have been used to identify endogenous substrates for drug transporters in the liver. doaj.orgbohrium.com

Should this compound be identified as an endogenous compound in a metabolomic study, its potential functions would be inferred from the biological context in which it is found. For instance, its presence in response to a particular stimulus could suggest a role in that biological process. However, at present, there is a lack of specific metabolomic data linking this compound to defined endogenous functions.

Future Research Directions and Translational Opportunities for E Hept 3 Enyl Acetate

Advancements in Asymmetric Synthesis and Enantiomeric Purity

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Future research will likely focus on developing highly efficient and selective methods for the asymmetric synthesis of (E)-Hept-3-enyl acetate (B1210297) to produce enantiomerically pure forms for detailed biological evaluation.

Catalytic Asymmetric Synthesis: Significant progress has been made in the catalytic asymmetric synthesis of chiral allylic esters. organic-chemistry.orgacs.orgacs.org These methods often employ transition metal catalysts with chiral ligands to control the stereochemical outcome of the reaction.

Palladium-Catalyzed Reactions: Palladium(II) complexes, in particular, have been shown to be effective catalysts for the enantioselective synthesis of branched allylic esters from prochiral allylic alcohols. acs.orgscispace.com For instance, the conversion of (Z)-2-alkene-1-ols to their trichloroacetimidate (B1259523) intermediates, followed by an SN2′ substitution with a carboxylic acid in the presence of a chiral palladium(II) catalyst, can yield allylic esters with high enantiomeric purities (up to 99% ee). organic-chemistry.orgacs.org This approach could be adapted for the synthesis of (E)-Hept-3-enyl acetate.

Ruthenium-Catalyzed Reactions: Planar-chiral cyclopentadienyl (B1206354) ruthenium complexes have also been developed for asymmetric allylic substitution with carboxylates, providing optically active allylic esters in good yields with high regio- and enantioselectivities. nih.gov

Enzymatic Resolutions: Biocatalysis using enzymes like lipases offers an environmentally friendly alternative for producing enantiopure compounds. Lipases can catalyze the stereoselective hydrolysis or acylation of racemic starting materials. mdpi.com These enzymes can discriminate between the enantiomers of a racemate, allowing for the kinetic resolution of a racemic mixture of hept-3-en-1-ol or a related precursor. mdpi.comacs.org

Table 1: Examples of Catalytic Systems for Asymmetric Synthesis of Allylic Esters

| Catalyst System | Substrate Type | Nucleophile | Reported Enantiomeric Excess (ee) | Reference(s) |

| Palladium(II) with COP-OAc ligand | (Z)-2-Alken-1-yl trichloroacetimidates | Carboxylic Acids | 86-99% | organic-chemistry.orgacs.org |

| Planar-chiral Cyclopentadienyl Ruthenium | Allylic carbonates | Sodium Carboxylates | High | nih.gov |

| Lipase (e.g., from Candida antarctica) | Racemic alcohols/esters | Acyl donors/Water | High | mdpi.commdpi.com |

Enantiomeric Purity Determination: Crucial to the development of asymmetric syntheses is the ability to accurately determine the enantiomeric purity of the products. Future work will rely on advanced analytical techniques.

Chromatographic Methods: Gas-liquid chromatography (GLC) is a powerful tool. Enantiomers can be separated directly on a chiral stationary phase, or they can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. libretexts.org

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric purity by using a chiral solvating agent or a chiral lanthanide shift reagent. libretexts.orgresearchgate.net In a chiral environment, the NMR signals for the different enantiomers can be resolved, allowing for their quantification. libretexts.org

Comprehensive Elucidation of Novel Biosynthetic Enzymes and Genetic Regulatory Networks

This compound is likely a product of the lipoxygenase (LOX) pathway, similar to the well-studied C6 green leaf volatiles (GLVs). However, the specific enzymes and regulatory networks responsible for the production of C7 compounds are not well understood.

The biosynthesis of GLVs begins with the release of fatty acids from galactolipids by lipases. nih.gov These fatty acids, such as linolenic and linoleic acid, are then oxygenated by 13-lipoxygenases (13-LOXs) to form hydroperoxides. nih.govlatrobe.edu.au A hydroperoxide lyase (HPL) then cleaves these hydroperoxides to produce aldehydes. mdpi.comlatrobe.edu.au These aldehydes can be reduced to alcohols and subsequently acylated by an acetyltransferase to form acetate esters. latrobe.edu.au

Future research should focus on:

Identifying Novel Enzymes: Identifying and characterizing the specific lipoxygenases, hydroperoxide lyases, and alcohol acetyltransferases (AATases) that are involved in the biosynthesis of C7 volatiles like this compound. researcher.life

Understanding Substrate Specificity: Investigating the substrate specificity of these enzymes to understand how different fatty acid precursors lead to a diversity of volatile compounds.

Gene Regulatory Networks: Uncovering the transcriptional regulatory networks that control the expression of these biosynthetic genes. nih.gov This includes identifying key transcription factors and understanding how their expression is influenced by environmental and developmental cues. acs.orgacs.org

Epigenetic Regulation: Exploring the role of epigenetic mechanisms, such as DNA methylation and histone modification, in regulating the expression of genes involved in volatile synthesis. acs.orgacs.org

Exploration of Undiscovered Ecological Interactions and Environmental Fate

Semiochemicals, including volatile esters, play crucial roles in mediating interactions between organisms. While the functions of many GLVs are known, the specific ecological roles of this compound remain largely unexplored.

Future research in this area should aim to:

Identify New Ecological Roles: Investigate the role of this compound in plant-insect interactions, such as attracting pollinators, repelling herbivores, or acting as a cue for parasitoids of herbivores. Its function in plant-plant communication and as a potential antimicrobial or antifungal agent also warrants investigation.

Environmental Fate and Stability: Determine the environmental persistence and degradation pathways of this compound. Volatile semiochemicals can be degraded by atmospheric factors such as oxygen, ozone, and UV radiation. Understanding the stability of this compound is critical for its potential application in agriculture for pest management, for example, in mating disruption or mass trapping strategies. The release rate of semiochemicals is a critical factor in the design of efficient traps and dispensers.

Development of Advanced Analytical Techniques for In Situ and Real-Time Detection

The study of volatile compounds has been greatly advanced by the development of sensitive analytical techniques. Future research will benefit from the development and application of methods for in situ and real-time detection of this compound. acs.orgscispace.com

Traditional methods for volatile analysis often rely on gas chromatography-mass spectrometry (GC-MS), which provides high sensitivity and robust identification but can be time-consuming and not suitable for real-time field measurements. scispace.com

Emerging and future techniques include:

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS): This technique allows for the real-time, online detection of volatile organic compounds with very low detection limits and minimal sample preparation. scispace.com It is well-suited for monitoring rapid changes in volatile emissions from plants or insects.

Wearable Plant Sensors: Miniature, low-cost wearable sensors are being developed that can be placed directly on a plant's leaf to monitor the emission of specific volatiles in real-time under field conditions. organic-chemistry.orgacs.orgmdpi.com These sensors can be based on electrochemical detection using materials like conducting polymers and platinum nanoparticles. acs.orgmdpi.com

Advanced Gas-Sensing Technologies: The development of novel gas sensors with high selectivity and sensitivity will be crucial for the specific detection of this compound in complex volatile blends. scispace.com

Table 2: Comparison of Analytical Techniques for Volatile Compound Detection

| Technique | Principle | Advantages | Disadvantages | Reference(s) |

| GC-MS | Chromatographic separation followed by mass analysis | High sensitivity, excellent for identification of unknown compounds | Time-consuming, not typically for real-time analysis, lab-based | scispace.com |

| PTR-MS | Soft chemical ionization and mass analysis | Real-time monitoring, high sensitivity, low fragmentation | Difficulty in distinguishing isomers, requires specialized equipment | scispace.com |

| Wearable Sensors | Electrochemical detection on a flexible substrate | In situ, real-time monitoring, low cost, portable | Currently limited to specific compounds, potential for interference | organic-chemistry.orgacs.orgmdpi.com |

Theoretical and Computational Chemistry Approaches to Reaction Mechanisms and Biological Interactions

Computational chemistry provides powerful tools to investigate reaction mechanisms and molecular interactions at an atomic level, offering insights that can be difficult to obtain through experiments alone.

Future computational studies on this compound could include:

Reaction Mechanism Studies: Using methods like Density Functional Theory (DFT) to elucidate the mechanisms of its synthesis, including the transition states and energy barriers in catalyzed asymmetric reactions. This can aid in the design of more efficient catalysts. Computational studies can also model the degradation pathways of the molecule in the environment.

Modeling Biological Interactions: Investigating the interactions between this compound and its potential biological targets, such as olfactory receptors in insects. Molecular docking and molecular dynamics simulations can predict binding affinities and conformations, helping to explain the biological activity of different enantiomers and guiding the design of analogues with enhanced or modified activities.

Understanding Enzyme Catalysis: Computational modeling can be used to study the binding of substrates and intermediates within the active sites of the biosynthetic enzymes, providing insights into their catalytic mechanisms and substrate specificity.

By pursuing these research directions, the scientific community can unlock the full potential of this compound, leading to new discoveries and practical applications in chemistry, biology, and agriculture.

Q & A

Q. How can computational QSAR models predict the environmental fate of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.